Zinc iodide
Overview
Description
Zinc iodide is an inorganic compound with the chemical formula ZnI₂. It exists in both anhydrous form and as a dihydrate. The compound is typically a white solid that readily absorbs water from the atmosphere. This compound is known for its high solubility in water and its ability to form complex structures in solution .
Mechanism of Action
Target of Action
Zinc iodide (ZnI2) is an inorganic compound that primarily targets iodine and zinc receptors in various biochemical processes . It is often used in industrial applications and organic synthesis .
Mode of Action
This compound can be prepared by the direct reaction of zinc and iodine in water or in refluxing ether . In its solid state, it forms a unique structure where zinc centers are tetrahedrally coordinated . In aqueous solution, various forms such as Zn(H2O)62+, [ZnI(H2O)5]+, tetrahedral ZnI2(H2O)2, ZnI3(H2O)−, and ZnI42− have been detected .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to produce living vinyl ether polymerizations . As a Lewis acid, it catalyzes the conversion of methanol to triptane and hexamethylbenzene .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body .
Result of Action
This compound is often used as an x-ray opaque penetrant in industrial radiography to improve the contrast between the damage and intact composite . It is also used as a stain in electron microscopy in combination with osmium tetroxide . In the realm of industrial applications, it serves as an efficient catalyst in organic synthesis .
Biochemical Analysis
Biochemical Properties
Zinc, as a component of zinc iodide, is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Cellular Effects
This compound’s effects on cells are primarily due to the zinc ions it contains. Zinc ions are essential in many physiological processes, including enzyme catalysis, protein structural stabilization, and the regulation of many proteins . Zinc ions can change geometry during catalysis to accommodate substrates and transition states as needed .
Molecular Mechanism
This compound’s molecular mechanism of action is largely due to the zinc ions it contains. Zinc ions can serve as a regulatory factor for many enzymes . They can suppress phosphatase activity and promote phosphorylation reactions .
Temporal Effects in Laboratory Settings
Studies on zinc oxide nanoparticles, which also contain zinc, have shown that they can effectively alleviate continuous volumetric expansion and maximize the utilization of active species .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on zinc and zinc compounds has shown that zinc status can affect various physiological processes in animals .
Metabolic Pathways
Zinc ions, a component of this compound, are involved in numerous metabolic pathways. They are critical to many biochemical processes and are recognized as vital micronutrients . Zinc has a full d shell and no ligand field stabilization energy; thus, it is chemically stable regardless of its coordination geometry .
Transport and Distribution
Zinc transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .
Subcellular Localization
Given the main localization of zinc transporters at the cell membrane, it can be inferred that zinc ions, a component of this compound, may be primarily localized at the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc iodide can be prepared by the direct reaction of zinc and iodine in water or in refluxing ether. The reaction is as follows: [ \text{Zn} + \text{I}_2 \rightarrow \text{ZnI}_2 ] Alternatively, this compound can be synthesized by treating zinc with iodine in an aqueous solution .
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving zinc in hydroiodic acid. This method ensures a high yield and purity of the product. The reaction is: [ \text{Zn} + 2\text{HI} \rightarrow \text{ZnI}_2 + \text{H}_2 ]
Types of Reactions:
Decomposition: this compound decomposes when heated, liberating iodine. [ \text{ZnI}_2 \rightarrow \text{Zn} + \text{I}_2 ]
Reaction with Bases: this compound reacts with strong bases like sodium hydroxide to form zinc hydroxide and sodium iodide. [ \text{ZnI}_2 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2\text{NaI} ]
Common Reagents and Conditions:
Decomposition: High temperature is required to decompose this compound.
Reaction with Bases: This reaction typically occurs at room temperature in an aqueous solution.
Major Products:
Decomposition: Zinc and iodine.
Reaction with Bases: Zinc hydroxide and sodium iodide.
Scientific Research Applications
Zinc iodide has a variety of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the Gattermann reaction for the synthesis of aromatic aldehydes.
Biology: In combination with osmium tetroxide, this compound is used as a stain in electron microscopy to enhance contrast.
Medicine: this compound is used in some medical imaging techniques due to its opacity to X-rays.
Industry: It is employed in the production of rayon and as a reducing agent in organic synthesis
Comparison with Similar Compounds
- Zinc Fluoride (ZnF₂)
- Zinc Chloride (ZnCl₂)
- Zinc Bromide (ZnBr₂)
Comparison:
- Solubility: Zinc iodide is highly soluble in water, similar to zinc chloride and zinc bromide, but unlike zinc fluoride, which is less soluble.
- Reactivity: this compound decomposes at high temperatures, similar to zinc bromide, but zinc chloride and zinc fluoride are more stable.
- Applications: While this compound is used in medical imaging and as a catalyst, zinc chloride is widely used in galvanizing and as a flux, zinc bromide in photography, and zinc fluoride in dental care .
This compound’s unique properties, such as its high solubility and reactivity, make it a versatile compound with diverse applications across various fields.
Properties
IUPAC Name |
diiodozinc | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Zn/h2*1H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYWVJHJZHQCIE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn](I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnI2, I2Zn | |
Record name | zinc iodide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Zinc_iodide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064968 | |
Record name | Zinc iodide (ZnI2) | |
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Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless hygroscopic solid; Turns brown on contact with air or light; [Merck Index] White odorless crystalline solid; [MSDSonline] | |
Record name | Zinc iodide | |
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CAS No. |
10139-47-6 | |
Record name | Zinc iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10139-47-6 | |
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Record name | Zinc iodide | |
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Record name | Zinc iodide | |
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Record name | Zinc iodide | |
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Record name | Zinc iodide (ZnI2) | |
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Record name | Zinc iodide (ZnI2) | |
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Record name | Zinc iodide | |
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Q1: What is the molecular formula and weight of zinc iodide?
A1: The molecular formula of this compound is ZnI₂. It has a molecular weight of 319.22 g/mol.
Q2: How does this compound function as a Lewis acid catalyst?
A2: this compound acts as a Lewis acid due to the presence of the zinc atom, which possesses a vacant orbital and can accept electron pairs from electron-rich species []. This property enables it to activate a variety of substrates, facilitating various organic transformations.
Q3: Can you provide specific examples of reactions catalyzed by this compound?
A3: this compound exhibits catalytic activity in a diverse array of reactions, including: * Group Transfer Polymerization: It catalyzes the polymerization of ethyl acrylate using dimethyl ketene methyl trimethylsilyl acetal as an initiator, yielding polymers with narrow molecular weight distributions [, ]. * Cycloaddition of Carbon Dioxide to Epoxides: In combination with metal chlorides and strong organic bases, this compound facilitates the synthesis of cyclic carbonates from carbon dioxide and epoxides under ambient conditions []. This reaction pathway offers a promising route for utilizing CO₂ as a valuable chemical feedstock. * Enantioselective Cyclopropanation: this compound plays a crucial role in enhancing both the rate and enantioselectivity of cyclopropanation reactions of allylic alcohols, achieving an impressive increase in enantiomeric excess from 80% to 89% for cinnamyl alcohol [].
Q4: What is the role of this compound in the synthesis of triptane?
A4: this compound demonstrates unique activity in the conversion of methanol to 2,2,3-trimethylbutane (triptane) []. This process involves a two-stage mechanism: a heterogeneously catalyzed formation of a carbon-carbon bond, followed by a homogeneously catalyzed sequential methylation. Notably, the selectivity towards triptane is significantly enhanced by the addition of phosphorous or hypophosphorous acid, which donate hydride ions to carbocation intermediates [].
Q5: Are there any limitations to using this compound as a catalyst?
A5: While versatile, the use of this compound in palladium-catalyzed cross-coupling reactions is primarily limited to electron-deficient aryl halides. Its effectiveness is most pronounced with substrates like 2-halopyridines and 4-halopyrimidines [].
Q6: What are the advantages of using this compound solutions in flow research?
A6: this compound solutions offer a unique advantage in flow research due to their adjustable refractive index and compatibility with transparent materials []. These properties are particularly beneficial when studying internal flows within complex geometries, such as aerodynamic devices used in ink-jet printing. Additionally, their electrochromic properties allow for internal flow visualization when combined with transparent conducting electrodes.
Q7: Have computational methods been used to study this compound?
A8: Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the optical properties of this compound complexes []. These calculations provide insights into the electronic transitions responsible for UV-Vis absorption and light emission, particularly those arising from halide-ligand charge-transfer (XLCT) excited states.
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